6-Bromo-3-chloro-4-methylpyridazine is a halogenated pyridazine derivative characterized by the presence of bromine and chlorine substituents on the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
6-Bromo-3-chloro-4-methylpyridazine belongs to the class of heterocyclic compounds, specifically pyridazines. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceuticals and agrochemicals.
The synthesis of 6-bromo-3-chloro-4-methylpyridazine typically involves halogenation reactions of pyridazine derivatives. One common method includes:
In a typical synthetic route, starting materials such as 4-methylpyridazine may undergo sequential halogenation. For instance, the bromination of 3-chloro-4-methylpyridazine can yield 6-bromo-3-chloro-4-methylpyridazine through controlled reaction conditions to ensure selectivity.
The molecular structure of 6-bromo-3-chloro-4-methylpyridazine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, with bromine at position 6 and chlorine at position 3. The methyl group is located at position 4.
The molecular formula is C5H4BrClN2, with a molecular weight of approximately 203.46 g/mol. The compound's structural representation can be visualized using molecular modeling software or chemical structure databases.
6-Bromo-3-chloro-4-methylpyridazine can participate in various chemical reactions typical for halogenated compounds, including:
For example, nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity .
The mechanism of action for compounds like 6-bromo-3-chloro-4-methylpyridazine often involves interactions with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to their electronegative nature, influencing the compound's pharmacological profile.
Research indicates that similar pyridazine derivatives may exhibit inhibitory effects on specific enzymes or receptors, suggesting potential therapeutic applications .
6-Bromo-3-chloro-4-methylpyridazine is typically a solid at room temperature. Its melting point and boiling point are critical parameters for handling and application but require specific experimental determination.
The compound is expected to be reactive due to the presence of halogens, making it susceptible to nucleophilic attack. Solubility in organic solvents like dichloromethane or ethanol is anticipated, while solubility in water may be limited due to its hydrophobic characteristics .
6-Bromo-3-chloro-4-methylpyridazine has potential applications in:
The distinct electronic environments of bromine (C6) and chlorine (C3) in 6-bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) enable selective nucleophilic substitutions. Bromine at the C6 position exhibits higher reactivity due to its lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) and enhanced leaving-group ability. This allows preferential displacement of bromine by nucleophiles (e.g., amines, alkoxides) while preserving the chlorine functionality. The methyl group at C4 further modulates reactivity through inductive effects, facilitating ortho-directed substitutions at C3 or C6. Common solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to stabilize transition states in SNAr reactions, achieving yields >80% for amine couplings at C6 [4] [5].
Table 1: Relative Halogen Reactivity in Nucleophilic Substitution
Halogen Position | Bond Dissociation Energy (kcal/mol) | Preferred Nucleophiles | Typical Yield Range |
---|---|---|---|
C6-Bromine | 65 | Amines, alkoxides | 75–92% |
C3-Chlorine | 81 | Strong nucleophiles (e.g., CN⁻) | 50–68% |
Palladium-catalyzed cross-couplings leverage the C–Br bond’s superior oxidative addition kinetics over C–Cl. The optimized system Pd(OAc)₂/PCy₃·HBF₄ (0.2–0.5 mol% Pd loading) enables Suzuki-Miyaura couplings with arylboronic acids at 80°C in toluene/water (10:1), achieving >95% selectivity for C–Br activation. Key advantages include:
Table 2: Suzuki-Miyaura Coupling Scope with Arylboronic Acids
Arylboronic Acid Substituent | Product Yield | Selectivity for C-Br Coupling |
---|---|---|
4-methyl | 99% | >99:1 |
4-cyano | 87% | 98:2 |
3-chloro | 73% | 95:5 |
2,6-dimethyl | 50% | 90:10 |
Regioselective bromination of 4-methylpyridazine exploits the methyl group’s activating effect at ortho positions. Electrophilic bromination (e.g., Br₂/FeCl₃ in CH₂Cl₂ at 0°C) targets C6 due to:
The coexistence of bromine and chlorine necessitates precise catalyst design to discriminate between C–Br and C–Cl bonds. Key advancements include:
Industrial production of 6-bromo-3-chloro-4-methylpyridazine emphasizes cost efficiency and reproducibility:
Table 3: Industrial Process Parameters
Parameter | Laboratory Scale | Pilot Plant Scale | Key Optimization |
---|---|---|---|
Temperature Control | –10°C (ice/acetone) | –15°C (jacketed reactor) | Cryogenic heat transfer |
Solvent Recovery | <40% | >90% | Distillation with vapor recompression |
Throughput | 50 g/batch | 5 kg/batch | Continuous flow bromination |
Compound Data Table
Property | Value |
---|---|
CAS Registry Number | 89283-91-0 |
IUPAC Name | 6-Bromo-3-chloro-4-methylpyridazine |
Molecular Formula | C₅H₄BrClN₂ |
Molecular Weight | 207.46 g/mol |
SMILES | CC1=CC(Br)=NN=C1Cl |
Storage Conditions | Inert atmosphere, 2–8°C |
Purity (Commercial) | ≥95% |
Key Suppliers | Ambeed, BLD Pharm, Aaron Chemicals |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7